Cas no 128483-46-5 ((3Z)-cyclooct-3-en-1-ol)

(3Z)-cyclooct-3-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 4114-99-2
- SCHEMBL433262
- 3-Cycloocten-1-ol
- SCHEMBL433263
- EN300-28221438
- 128483-46-5
- (3Z)-cyclooct-3-en-1-ol
- cis-Cyclooctene-4-ol
- PKZBRYXOYZUZIR-RQOWECAXSA-N
- 3-Cycloocten-1-ol, (3Z)-
-
- MDL: MFCD34168094
- インチ: 1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h2,4,8-9H,1,3,5-7H2/b4-2-
- InChIKey: PKZBRYXOYZUZIR-RQOWECAXSA-N
- ほほえんだ: OC1CC=CCCCC1 |c:3|
計算された属性
- せいみつぶんしりょう: 126.104465066g/mol
- どういたいしつりょう: 126.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 96.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 0.954±0.06 g/cm3(Predicted)
- ふってん: 204.6±19.0 °C(Predicted)
- 酸性度係数(pKa): 15.05±0.20(Predicted)
(3Z)-cyclooct-3-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28221438-1.0g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
1PlusChem | 1P0283BO-50mg |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 50mg |
$412.00 | 2023-12-25 | |
Enamine | EN300-28221438-5g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 5g |
$3645.0 | 2023-09-09 | |
Aaron | AR0283K0-100mg |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 100mg |
$626.00 | 2025-02-15 | |
1PlusChem | 1P0283BO-1g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 1g |
$1615.00 | 2023-12-25 | |
Aaron | AR0283K0-5g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 5g |
$5037.00 | 2023-12-16 | |
Aaron | AR0283K0-10g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 10g |
$7457.00 | 2023-12-16 | |
Enamine | EN300-28221438-10.0g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
Enamine | EN300-28221438-10g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 10g |
$5405.0 | 2023-09-09 | |
Aaron | AR0283K0-2.5g |
(3Z)-cyclooct-3-en-1-ol |
128483-46-5 | 95% | 2.5g |
$3413.00 | 2023-12-16 |
(3Z)-cyclooct-3-en-1-ol 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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(3Z)-cyclooct-3-en-1-olに関する追加情報
Professional Introduction to (3Z)-cyclooct-3-en-1-ol (CAS No. 128483-46-5)
(3Z)-cyclooct-3-en-1-ol, with the chemical formula C8H10O, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic alcohol, characterized by its cyclooctene backbone and a trans double bond at the 3-position, has garnered considerable attention due to its unique structural properties and potential biological activities. The compound's CAS number, 128483-46-5, serves as a unique identifier in scientific literature and databases, facilitating precise referencing in research and industrial applications.
The synthesis of (3Z)-cyclooct-3-en-1-ol involves sophisticated organic reactions that highlight the compound's structural complexity. One of the most notable synthetic routes includes the dihydroxylation of cyclooctadiene derivatives, followed by selective functionalization to introduce the hydroxyl group at the 1-position. This method underscores the compound's stability and reactivity, making it a versatile intermediate in further chemical modifications.
In recent years, (3Z)-cyclooct-3-en-1-ol has been explored for its potential applications in pharmaceutical development. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often exhibit bioactivity. Preliminary studies have suggested that this compound may possess properties conducive to antimicrobial and anti-inflammatory applications. The trans double bond at the 3-position is particularly intriguing, as it can serve as a scaffold for further derivatization, enabling the creation of novel analogs with enhanced pharmacological profiles.
The compound's stereochemistry is another critical aspect that has attracted research interest. The (3Z)-configuration implies a specific spatial arrangement of atoms, which can significantly influence its interactions with biological targets. Computational modeling has been employed to predict how (3Z)-cyclooct-3-en-1-ol might bind to enzymes or receptors, providing insights into its potential mechanism of action. These studies are crucial for designing derivatives with optimized bioavailability and reduced side effects.
Moreover, (3Z)-cyclooct-3-en-1-ol has been investigated in the context of material science. Its rigid bicyclic structure makes it a promising candidate for polymer additives or monomers that could enhance material properties such as flexibility and thermal stability. Researchers are exploring its incorporation into various polymer matrices to improve performance characteristics, particularly in applications requiring high durability and chemical resistance.
The pharmaceutical industry's interest in (3Z)-cyclooct-3-en-1-ol extends beyond its potential therapeutic uses. It serves as a building block for more complex molecules, allowing chemists to design intricate structures with tailored functionalities. For instance, by introducing various substituents at strategic positions on the cyclooctene ring, researchers can generate libraries of compounds for high-throughput screening against disease targets.
Recent advancements in synthetic methodologies have made it more feasible to produce (3Z)-cyclooct-3-en-1-ol on an industrial scale. Catalytic processes have been developed to streamline its synthesis while maintaining high yields and purity standards. These improvements are essential for ensuring that the compound is available in sufficient quantities for both academic research and commercial applications.
The environmental impact of synthesizing and utilizing (3Z)-cyclooct-3-en-1-ol is also a consideration in modern research practices. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such sustainable approaches align with broader industry trends toward environmentally responsible manufacturing processes.
In conclusion, (3Z)-cyclooct-3-en-1-ol represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its unique structure, stereochemistry, and reactivity make it a valuable asset in pharmaceutical development, material science, and organic synthesis. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further, driving innovation in both academic and industrial settings.
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